molecular formula C9H15IO2 B8784440 ethyl 4-iodocyclohexane-1-carboxylate

ethyl 4-iodocyclohexane-1-carboxylate

Cat. No.: B8784440
M. Wt: 282.12 g/mol
InChI Key: STVLWAGUQVPCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-iodocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H15IO2 It is a derivative of cyclohexane, where an iodine atom is attached to the fourth carbon of the cyclohexane ring, and an ethyl ester group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-iodocyclohexane-1-carboxylate can be synthesized through the iodination of ethyl 4-hydroxycyclohexane-1-carboxylate. The reaction involves the use of iodine, triphenylphosphine, and imidazole in dichloromethane as the solvent. The reaction is typically carried out at 0°C and then allowed to warm to room temperature, followed by purification through flash chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Reduction Reactions: The compound can be reduced to ethyl 4-cyclohexane-1-carboxylate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclohexanone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of ethyl 4-cyclohexane-1-carboxylate.

    Oxidation: Formation of cyclohexanone derivatives.

Scientific Research Applications

Ethyl 4-iodocyclohexane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

    Biological Studies: Employed in the study of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of ethyl 4-iodocyclohexane-1-carboxylate largely depends on its use as a synthetic intermediate. In medicinal chemistry, it may act by modifying biological targets through its derivatives. The iodine atom can facilitate the formation of carbon-iodine bonds, which are crucial in various biochemical interactions.

Comparison with Similar Compounds

  • Ethyl 4-bromocyclohexane-1-carboxylate
  • Ethyl 4-chlorocyclohexane-1-carboxylate
  • Ethyl 4-fluorocyclohexane-1-carboxylate

Comparison: Ethyl 4-iodocyclohexane-1-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This makes it more reactive in nucleophilic substitution reactions, providing a distinct advantage in synthetic applications.

Properties

Molecular Formula

C9H15IO2

Molecular Weight

282.12 g/mol

IUPAC Name

ethyl 4-iodocyclohexane-1-carboxylate

InChI

InChI=1S/C9H15IO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6H2,1H3

InChI Key

STVLWAGUQVPCAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (0° C.) stirred solution of 4-hydroxy-cyclohexanecarboxylic acid ethyl ester (1.0 g, 5.80 mmol) in 1:2 CH2Cl2/CCl4 (52 ml) is added triphenylphosphine (1.82 g, 6.96 mmol), imidazole (473 mg, 6.96 mmol), and iodine (1.79 g, 7.08 mmol). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of saturated sodium thiosulphate (c.a. 50 ml) and stirred until the solution becomes clear. The layers are separated and the aqueous layer is extracted with CH2Cl2 (3×30 ml). The combined organic phases are washed with sodium thiosulphate (30 ml), brine (30 ml), dried with anhydrous MgSO4, filtered and evaporated at reduced pressure to an oily solid. Purification by dry flash chromatography, Keiselgel 15-40 grade silica, eluting with 3% ethyl acetate/iso hexane yields the title compound as a clear colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
CH2Cl2 CCl4
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
473 mg
Type
reactant
Reaction Step Two
Quantity
1.79 g
Type
reactant
Reaction Step Two

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